Cas no 2607-56-9 (2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- (9CI))
![2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- (9CI) structure](https://it.kuujia.com/scimg/cas/2607-56-9x500.png)
2607-56-9 structure
Nome del prodotto:2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- (9CI)
Numero CAS:2607-56-9
MF:C24H26O7
MW:426.459047794342
CID:265272
2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- (9CI)
- 2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1
-
- Inchi: InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21?/m1/s1
- Chiave InChI: RVGGCRQPGKFZDS-OGYNRYKTSA-N
- Sorrisi: C/C=C(\C(O[C@H]1C(C(OC(/C(=C\C)/C)=O)(C)C)OC2C=CC3C=CC(=O)OC=3C1=2)=O)/C
Proprietà calcolate
- Massa esatta: 426.16788
- Massa monoisotopica: 426.168
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 31
- Conta legami ruotabili: 7
- Complessità: 835
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 88.1A^2
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 529.9°Cat760mmHg
- Punto di infiammabilità: 227.9°C
- Indice di rifrazione: 1.573
- PSA: 88.13
2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- (9CI) Letteratura correlata
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2607-56-9 (2-Butenoic acid,2-methyl-,(8S,9R)-8,9-dihydro-8-[1-methyl-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- (9CI)) Prodotti correlati
- 5058-13-9(Columbianadin)
- 81740-07-0(Praeruptorin B)
- 15591-75-0(2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)-)
- 130848-06-5(Decursinol angelate)
- 150135-35-6(2-Butenoic acid,2-methyl-,(9R,10R)-9,10-dihydro-9-hydroxy-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-ylester, (2E)- (9CI))
- 72463-77-5(Praeruptorin C)
- 83382-71-2(Praeruptorin C)
- 73069-27-9(Praeruptorin A)
- 13161-75-6(Pteryxin)
- 78478-28-1(Praeruptorin E)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
